![molecular formula C19H19N3O2S B2719131 N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 688335-54-8](/img/structure/B2719131.png)
N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Glutaminase Inhibitors for Cancer Therapy
Compounds similar to N-(2-ethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide have been evaluated as glutaminase inhibitors, which are of interest for cancer therapy. For instance, the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have shown that these compounds are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). GLS inhibition is a promising therapeutic strategy for cancer treatment, as it can attenuate the growth of certain types of cancer cells, including human lymphoma B cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).
Antiprotozoal Activity
Another area of application for compounds structurally related to N-(2-ethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide is in the development of antiprotozoal drugs. A study on novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives revealed their strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds, which have IC50 values in the nanomolar range, demonstrated better efficacy than metronidazole, the standard drug for treating infections caused by these parasites (Pérez‐Villanueva et al., 2013).
Anti-Helicobacter pylori Agents
Research into novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole has yielded compounds with potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds have shown low minimal inhibition concentration (MIC) values against a panel of clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin. Such compounds offer a promising approach for developing new anti-H. pylori agents, which is crucial for treating and preventing gastric ulcers and cancer (Carcanague et al., 2002).
Anticancer Activity
The pharmacophore hybridization approach has led to the design of drug-like small molecules with anticancer properties. For example, a novel non-condensed pyrazoline-bearing hybrid molecule incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties has been proposed. This compound exhibited anticancer activity in vitro, highlighting the potential of such molecules for cancer therapy (Yushyn et al., 2022).
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-24-17-11-7-6-10-16(17)21-18(23)14-25-19-20-12-13-22(19)15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQUZZKPYSHPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719048.png)
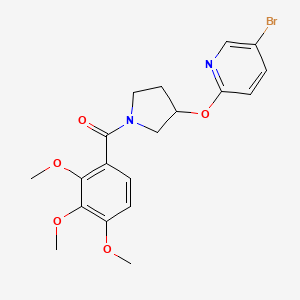
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2719052.png)
![2-{[(5-Bromopyridin-2-yl)oxy]methyl}-4-methylmorpholine](/img/structure/B2719054.png)
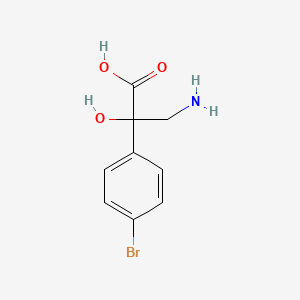
![7-chloro-2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2719058.png)
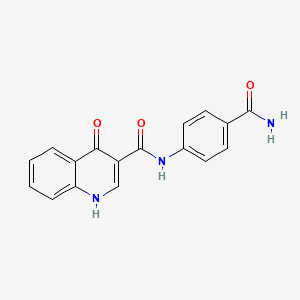
![2-[3-(dimethylamino)-4-(4-methylphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2719061.png)
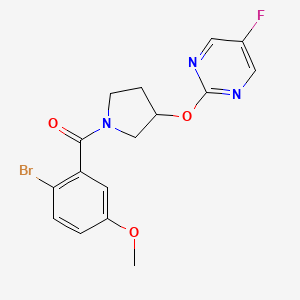

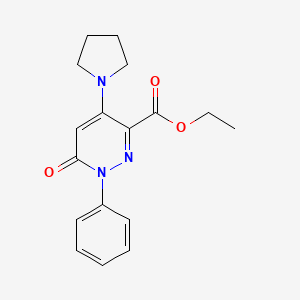
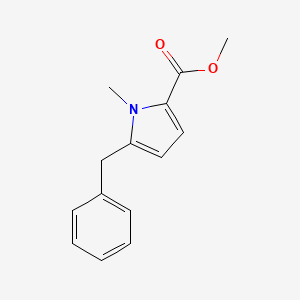
![2-(Phenylmethoxycarbonylamino)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2719070.png)
![2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2719071.png)
